Enhanced Lipophilicity vs. Non-Chlorinated Analog
The presence of the 4-chloro substituent in the target compound significantly increases its lipophilicity compared to its non-halogenated analog, (1-ethyl-1H-pyrazol-3-yl)methanamine. This is quantifiably reflected in the computed LogP (XLogP3-AA) values, a standard measure of a molecule's partition coefficient between octanol and water [1][2]. Higher LogP values are generally associated with increased membrane permeability and potentially altered metabolic stability, which are critical parameters in drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | (1-ethyl-1H-pyrazol-3-yl)methanamine: XLogP3-AA = -0.6 |
| Quantified Difference | ΔLogP = 0.7 (a more than 5-fold difference in partition coefficient) |
| Conditions | Computed values from PubChem using the XLogP3 algorithm [1][2] |
Why This Matters
This quantifiable difference in lipophilicity can directly impact a compound's ability to cross cell membranes and interact with intracellular targets, making the target compound a more suitable scaffold for projects requiring higher membrane permeability.
- [1] PubChem. (2026). (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-Ethyl-1H-pyrazole-3-methanamine. Computed Properties. National Center for Biotechnology Information. View Source
